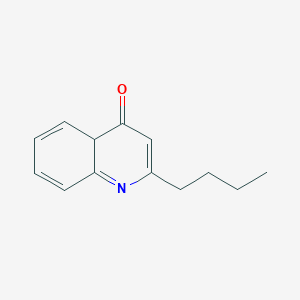

4(1H)-Quinolinone, 2-butyl-

Description

Overview of Quinoline (B57606) and Quinolinone Heterocycles in Academic Research

Significance of Nitrogen-Containing Heterocycles in Contemporary Organic and Medicinal Chemistry Research

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. elsevierpure.comrsc.org These compounds, which feature a ring structure containing at least one nitrogen atom, are prevalent in nature, found in essential molecules like vitamins, hormones, and antibiotics. rsc.orgijnrd.org Their significance is underscored by the fact that over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) contain nitrogen-based heterocyclic moieties. nih.gov In fact, approximately 60% of all unique small-molecule drugs feature a nitrogen-containing heterocycle. rsc.org

The prevalence of these structures in pharmaceuticals can be attributed to several factors. The nitrogen atom can readily form hydrogen bonds with biological targets such as enzymes and receptors, influencing their function. rsc.orgnih.gov This ability to mimic natural metabolites and interact with biological systems makes them privileged scaffolds in drug design. openmedicinalchemistryjournal.com The structural and functional diversity of nitrogen heterocycles allows for fine-tuning of a compound's properties for specific applications, which extend beyond medicine to include agrochemicals, polymers, and dyes. elsevierpure.comopenmedicinalchemistryjournal.com The ongoing synthesis and study of new nitrogen-containing heterocyclic compounds remains a vibrant and crucial area of research. openmedicinalchemistryjournal.com

Classification and Distinctive Structural Features of Quinolinone Isomers in Research Contexts

Quinolinone, also referred to as quinolone, is a heterocyclic compound characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyridone ring. mdpi.com This core structure gives rise to two primary isomers: quinolin-2(1H)-one and quinolin-4(1H)-one, distinguished by the position of the carbonyl group on the pyridone ring. mdpi.com

The fundamental quinoline structure consists of a benzene ring fused to a pyridine (B92270) ring, with the nitrogen atom at position 1. vedantu.comwikipedia.org In contrast, its isomer, isoquinoline, has the nitrogen atom at position 2. vedantu.com This seemingly minor difference in nitrogen placement leads to distinct chemical properties and reactivity. vedantu.com

Quinolinones are classified as heterocyclic aromatic compounds. They are 'heterocyclic' due to the presence of a nitrogen atom in the ring structure and 'aromatic' because they satisfy the criteria for aromaticity, including a planar, cyclic structure with a continuous loop of delocalized pi-electrons, which imparts significant stability. vedantu.com The quinolinone structure's versatility allows for a wide range of substituents at various positions, which in turn modulates the molecule's biological activity and physicochemical properties. For instance, substitutions at the 2- and 3-positions of the 4(1H)-quinolinone core are known to significantly influence its pharmacological effects.

Historical Development and Key Milestones in Quinolinone Research

The history of quinolone research dates back to the early 1960s with the discovery of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative. researchgate.netnih.gov This first-generation quinolone showed modest activity against Gram-negative bacteria and was primarily used for urinary tract infections. nih.govoup.com A significant breakthrough occurred in the 1970s with the introduction of a fluorine atom at the 6-position and a piperazinyl group at the 7-position of the quinolone nucleus. nih.govinfectweb.com This led to the development of second-generation fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076) in the late 1970s and 1980s, which exhibited a broader spectrum of activity, including against Pseudomonas aeruginosa. nih.govinfectweb.comnih.gov

Throughout the following decades, research focused on modifying the quinolone scaffold to enhance potency against Gram-positive bacteria, anaerobes, and drug-resistant strains, as well as to improve pharmacokinetic properties. nih.gov This led to the emergence of newer generations of fluoroquinolones with improved activity and safety profiles. infectweb.com While much of the historical focus has been on their antibacterial applications, more recent research has explored the potential of quinolinone derivatives in other therapeutic areas, including as anticancer agents. mdpi.com The first synthesis of quinolinones actually occurred in the late 19th century, but it is their diverse biological activities that have fueled continuous research and development. mdpi.com

Academic Relevance and Specific Research Focus on 2-butyl-4(1H)-Quinolinone

The compound 2-butyl-4(1H)-quinolinone belongs to the broader class of 4(1H)-quinolinones, which are recognized as privileged scaffolds in medicinal chemistry. The specific substitution of a butyl group at the 2-position influences its chemical and biological characteristics. Research on related 2-alkyl-4(1H)-quinolinones has demonstrated a range of biological activities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-butyl-4aH-quinolin-4-one |

InChI |

InChI=1S/C13H15NO/c1-2-3-6-10-9-13(15)11-7-4-5-8-12(11)14-10/h4-5,7-9,11H,2-3,6H2,1H3 |

InChI Key |

ZDQHSENZYVLNSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)C2C=CC=CC2=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h Quinolinone, 2 Butyl and Its Analogues

Established General Synthetic Strategies for 4(1H)-Quinolinones

A variety of classical and modern synthetic methods are employed for the construction of the 4(1H)-quinolinone core. These methods offer different pathways to access a diverse range of substituted quinolones.

The Camps' Cyclization, first reported by Rudolf Camps in 1899, is a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. nih.gov This reaction can yield either quinolin-4-ones or quinolin-2-ones, depending on the substrate structure and reaction conditions. nih.govwikipedia.org

The mechanism for the formation of 4-quinolones involves an intramolecular aldol-type condensation. nih.govresearchgate.net In the presence of a strong base like sodium hydroxide, a proton is removed from the α-carbon of the N-acyl group, creating an enolate. This enolate then attacks the carbonyl carbon of the aryl ketone group. The resulting intermediate alcohol undergoes dehydration (β-elimination) to form the quinolin-4-one ring system. nih.gov The precursor, an N-(2-acylaryl)amide, can be synthesized through methods like the condensation of 2-aminoacetophenone with an acid chloride or via Friedel-Crafts acylation of anilides. nih.gov The relative yields of the two possible isomeric products (quinolin-2-one and quinolin-4-one) are influenced by reaction conditions and the structure of the starting material. wikipedia.orgresearchgate.net

The Gould-Jacobs reaction is a key thermal cyclization method for building the 4-quinolone scaffold. wikipedia.orgd-nb.info The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization of the resulting anilidomethylenemalonic ester. wikipedia.orgpreprints.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with the 4(1H)-quinolinone form. wikipedia.org

A critical aspect of this reaction is its regioselectivity, which is governed by both steric and electronic factors. d-nb.infomdpi.com When asymmetrically substituted anilines are used, cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products. d-nb.infomdpi.com The reaction typically requires high temperatures (above 250 °C) for the cyclization step, which can sometimes lead to product decomposition. mdpi.com This method is widely used in the synthesis of various quinolone-based drugs, including antimalarials. wikipedia.orgpreprints.org

Modern advancements have led to two-step syntheses of 4-quinolones that combine copper-catalyzed amidation with a subsequent cyclization. nih.gov A notable example is the synthesis of 2-aryl- and 2-vinyl-4-quinolones starting from o-halophenones. nih.govnih.gov The first step involves a copper-catalyzed amidation of the o-halophenone. nih.gov This is followed by a base-promoted Camps cyclization of the intermediate N-(2-ketoaryl)amide to yield the final 4-quinolone product. nih.gov This approach provides an efficient route to these compounds, with the amidation step proceeding in good yields for a range of amides using a catalyst system of copper(I) iodide (CuI), a diamine ligand, and a base. nih.gov Palladium-catalyzed versions of this sequential amidation-cyclization strategy have also been developed, offering a mild, one-pot synthesis of 2-substituted 4-quinolones from 2'-bromoacetophenones. acs.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis. mdpi.com Their utility has been extended to the synthesis of quinolin-4-ones. mdpi.comresearchgate.net In one described method, an NHC catalyzes the reaction between an aldehyde and a bromide substrate. mdpi.com

The proposed mechanism begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon, forming an initial intermediate. mdpi.com A subsequent proton transfer generates a homoenolate, which is a key nucleophilic species. This homoenolate then attacks the bromide to form an adduct that undergoes intramolecular heterocyclization. The final steps involve dehydration, driven by the stability of the conjugated quinolin-4-one system, to yield the product. mdpi.com NHCs have also been utilized to catalyze the indirect Friedländer annulation, reacting 2-aminobenzyl alcohol derivatives with ketones to form quinolines. rsc.orgrsc.org

Dehydrogenative aromatization represents a sustainable and atom-economical strategy for synthesizing quinoline (B57606) derivatives. organic-chemistry.org One such approach involves the synergistic Pd/Cu catalysis for the aerobic dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones coupled with amines to produce 4-aminoquinolines. organic-chemistry.org This method avoids harsh reagents and uses oxygen as a green oxidant. organic-chemistry.org The mechanism is believed to proceed through dehydrative condensation, palladation, and oxidative aromatization. organic-chemistry.org

Transition-metal-free versions of this transformation have also been developed. rsc.org An efficient method for preparing 4-aminoquinoline derivatives involves the aerobic oxidative dehydrative coupling of 2,3-dihydroquinolin-4(1H)-ones with various amines, catalyzed by iodine (I2). rsc.org Mechanistic studies suggest that iodine is consumed to produce 3-iodoquinolin-4-ol, which acts as the true catalyst in the cycle. rsc.org A broader strategy for aniline synthesis involves the condensation of amines with saturated cyclohexanones, followed by a photoredox- and cobalt-catalyzed desaturation to form the aromatic aniline product. nih.gov

Targeted Synthesis of 2-Alkyl-4(1H)-Quinolone Derivatives

Specific methods have been developed to synthesize 4(1H)-quinolones bearing an alkyl substituent at the C-2 position, such as the 2-butyl derivative.

One effective approach utilizes β-keto amides as versatile precursors. nih.gov In this strategy, β-keto amides and 2-nitrobenzoyl chloride are used to prepare α-(o-nitrobenzoyl)-β-enamino amides. These intermediates can be transformed into 2-alkyl-4-quinolones through a decarbamoylation step followed by reductive cyclization of the resulting β-enaminoketones. nih.gov This method is advantageous as it proceeds under mild conditions and allows for the straightforward installation of various alkyl chains at the C-2 position. nih.gov

Another classic and robust method for preparing 2-alkyl-4(1H)-quinolones is the Conrad-Limpach reaction. uni-konstanz.de This involves the acid-catalyzed condensation of an aniline with a β-keto ester, such as ethyl 3-oxohexanoate for the synthesis of 2-propyl-4(1H)-quinolone. The resulting enamine intermediate undergoes thermal cyclization at high temperatures to yield the 2-alkyl-4(1H)-quinolone. uni-konstanz.de

A different strategy involves the regioselective addition of alkyl-Grignard reagents to the 2-position of N-Cbz protected 4-silyloxyquinolinium triflates. uni-konstanz.deresearchgate.net Subsequent deprotection and an unexpected Saegusa-Ito-type oxidation reaction yield the desired 2-alkyl-4(1H)-quinolones. uni-konstanz.de

The table below shows the yields of intermediate β-enaminoketones, which are precursors to 2-alkyl-4-quinolones, synthesized via the decarbamoylation of α-(o-nitrobenzoyl)-β-enamino amides. nih.gov

Table 1: Yields of β-enaminoketones (6a-d) from Decarbamoylation Reaction nih.gov

| Compound | R¹ | R² | Yield (%) |

|---|---|---|---|

| 6a | C₅H₁₁ | H | 85 |

| 6b | C₆H₁₃ | H | 87 |

| 6c | C₇H₁₅ | H | 89 |

Regioselective Grignard Addition Strategies for 2-Substitution

A significant challenge in quinolinone synthesis is the precise introduction of substituents at the C2-position. Regioselective Grignard addition has emerged as a powerful strategy to achieve this. One notable method involves the use of N-Cbz protected quinolones, which are converted into 4-silyloxyquinolinium triflates. This intermediate effectively directs the regioselective addition of alkyl Grignard reagents, such as butylmagnesium bromide, to the 2-position of the quinoline ring. uni-konstanz.de Subsequent deprotection yields the desired 2-alkyl-4(1H)-quinolones. uni-konstanz.de This strategy has been further refined to achieve high levels of enantioselectivity through the use of copper(I) catalysts with chiral ligands, enabling the synthesis of chiral 2-substituted tetrahydroquinolones and related N-heterocycles with excellent yields and enantiomeric excesses. nih.gov

The scope of Grignard reagents in these additions is broad, encompassing linear alkyl, branched alkyl, aryl, and vinyl groups, demonstrating the versatility of this approach for creating a diverse library of 2-substituted quinolinones. acs.org

Table 1: Examples of Regioselective Grignard Addition

| Catalyst/Protecting Group | Substrate | Grignard Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Cbz, Silyl triflate | 4-Quinolone | Alkyl-MgBr | 2-Alkyl-4(1H)-quinolone | Good | uni-konstanz.de |

| Cu(I) / (R,R)-Ph-BPE | N-Cbz-4-quinolone | EtMgBr | Chiral 2-ethyl-tetrahydroquinolone | >99% | nih.gov |

| CuBr·SMe₂ / Chiral Ligand | Aza-p-quinone methide precursor | EtMgBr | 4-(sec-Butyl)aniline derivative | 78% | acs.org |

One-Pot Multicomponent Cyclocondensation Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular scaffolds like quinolinones from simple, readily available starting materials. mdpi.comnih.gov These reactions combine multiple operational steps without the isolation of intermediates, thereby reducing waste and saving time. mdpi.com For the synthesis of the quinolinone core, the Friedländer annulation is a classic and effective method, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. rsc.org Modern variations of this process have been developed into one-pot procedures, for instance, by reducing an o-nitroarylcarbaldehyde to the corresponding amino derivative in situ before condensation with a ketone to form the quinoline ring in high yields. rsc.org

Palladium-catalyzed carbonylative Sonogashira coupling followed by cyclization is another advanced one-pot strategy. This method allows for the synthesis of functionalized 4-quinolones from 2-iodoanilines and terminal alkynes, using molybdenum hexacarbonyl as a solid carbon monoxide source. organic-chemistry.orgmdpi.com

Specific Syntheses of 2-butyl-4(1H)-Quinolinone Scaffolds from Precursors

The construction of the 2-butyl-4(1H)-quinolinone scaffold frequently relies on the cyclization of specifically designed acyclic precursors, most notably N-(2-acylaryl)amides and β-ketoesters.

From N-(2-acylaryl)amides (Camps Cyclization): The Camps cyclization is a well-established method that involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comnih.gov Depending on the substrate and reaction conditions, this reaction can yield either quinolin-4-ones or quinolin-2-ones. To specifically synthesize a 2-butyl-4(1H)-quinolinone, an N-(2-acetylphenyl)hexanamide would be the required precursor. The reaction proceeds through an intramolecular aldol-type condensation, where a strong base promotes the formation of an enolate that attacks the aryl ketone, leading to cyclization and subsequent dehydration to form the quinolinone ring. mdpi.comnih.gov

From β-ketoesters (Conrad-Limpach-Knorr Synthesis): The Conrad-Limpach reaction provides a direct route to 2-alkyl-4(1H)-quinolones. uni-konstanz.de The synthesis begins with the acid-catalyzed condensation of an aniline with a β-ketoester, such as ethyl 3-oxooctanoate for the synthesis of 2-butyl-4(1H)-quinolinone. uni-konstanz.deresearchgate.net This condensation forms an enamine intermediate. Upon heating, this intermediate undergoes a thermal cyclization (Conrad-Limpach cyclization) to furnish the 2-alkyl-4(1H)-quinolone product in good yield. uni-konstanz.de The accessibility of various anilines and β-ketoesters makes this a highly versatile method for producing substituted quinolones. researchgate.net

Advanced Derivatization and Functionalization Strategies for 4(1H)-Quinolinone, 2-butyl- Analogues

Once the core 2-butyl-4(1H)-quinolinone scaffold is synthesized, its structure can be further modified to create a wide range of analogues. These advanced strategies are key to exploring structure-activity relationships and developing new chemical entities.

Strategic Introduction of Substituents for Structural Diversification

The functionalization of the quinolinone ring system allows for the introduction of various substituents, leading to significant structural diversification. Strategies often target specific positions on the bicyclic framework, such as the benzo ring or the nitrogen atom.

Substitution on the Benzo Ring: Halogenation, nitration, and other electrophilic aromatic substitution reactions can be employed to introduce functional groups at positions 5, 6, 7, or 8. For instance, substituents at the C6 and C7 positions have been shown to be important for biological activity. mdpi.com Late-stage diversification approaches, such as nucleophilic aromatic substitution on appropriately activated precursors, enable the introduction of a variety of amines and other nucleophiles at positions like C8. nih.gov

N-Alkylation/Arylation: The nitrogen atom at position 1 is a common site for modification. Alkyl or aryl groups can be introduced using standard alkylating or arylating agents in the presence of a base. The nature of the N1-substituent, such as a cyclopropyl (B3062369) group, can significantly influence the properties of the molecule. mdpi.com

C3-Position Modification: While the focus is on 2-butyl derivatives, the C3 position is also a target for functionalization. Various methods, including C-H activation, can be used to introduce aryl or alkyl groups at this position, further expanding the structural diversity of the quinolone library. researchgate.net

Synthesis of N-Oxide Derivatives in 2-Alkyl-4(1H)-Quinolone Systems

The N-oxide derivatives of 2-alkyl-4(1H)-quinolones (AQNOs) represent an important class of analogues. chemrxiv.orgresearchgate.net These compounds exist in tautomeric forms, as N-hydroxy-4-quinolones and 4-hydroxyquinoline N-oxides. chemrxiv.orgresearchgate.net Several synthetic routes to AQNOs have been developed.

One classical approach involves a three-step sequence starting from the parent 2-alkyl-4(1H)-quinolone: O-protection, N-oxidation (e.g., with m-CPBA), and subsequent O-deprotection. chemrxiv.org A more direct method involves the partial reduction of nitrobenzoylketones with reagents like tin(II) chloride, which is followed by spontaneous cyclization to the N-oxide product. researchgate.net

A more recent, operationally simple method relies on the controlled, platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines. This chemoselective process reduces the nitro group to a hydroxylamine (B1172632), which then cyclizes to form the 2-alkyl-4-quinolone N-oxide in good yield and high purity. chemrxiv.orgresearchgate.net

Table 2: Synthetic Methods for 2-Alkyl-4(1H)-Quinolone N-Oxides (AQNOs)

| Method | Precursor | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Partial Hydrogenation | 2-Nitrobenzoyl enamine | Pt/C, H₂ | 2-Alkyl-4-quinolone N-oxide | chemrxiv.orgresearchgate.net |

| Reductive Cyclization | Nitrobenzoylketone | SnCl₂ | 2-Alkyl-4-quinolone N-oxide | researchgate.net |

| Oxidation Sequence | 2-Alkyl-4(1H)-quinolone | m-CPBA (after protection) | 2-Alkyl-4-quinolone N-oxide | chemrxiv.org |

Construction of Fused Heterocyclic Compounds Incorporating Quinolinone Moieties

Fusing additional heterocyclic rings to the quinolinone scaffold generates complex, polycyclic systems with unique three-dimensional structures. These hybrid molecules can exhibit novel properties by combining the features of different pharmacophores. nih.gov

Indolo[1,2-a]quinolinones: An effective one-pot synthesis has been developed for tetracyclic quinolones where an indoxyl moiety is fused to the quinolinone framework. This cascade transformation involves the reaction of C2-quaternary indoxyls with o-nitroacetophenone, followed by a base-assisted intramolecular SNAr cyclization to construct the fused ring system. nih.govacs.org

Pyrimido[4,5-b]quinolines: These tricyclic fused systems can be synthesized through methods like the Vilsmeier–Haack cyclization of 6-(arylamino)uracils. nih.gov This approach allows for the construction of the quinoline portion onto a pre-existing pyrimidine ring, leading to compounds with diverse substitution patterns. nih.gov

These strategies highlight the modularity of quinolinone synthesis, enabling the creation of a vast chemical space of fused heterocyclic compounds for further investigation. nih.govtandfonline.com

Compound Names Table

| Abbreviation / Trivial Name | Systematic Name |

| N-Cbz | Benzyl chloroformate |

| m-CPBA | 3-Chloroperoxybenzoic acid |

| AQNOs | 2-Alkyl-4(1H)-quinolinone N-oxides |

| HHQ | 2-Heptyl-4(1H)-quinolinone |

| HQNO | 2-Heptyl-4-quinolone-N-oxide |

Structure Activity Relationship Sar Studies of 4 1h Quinolinone, 2 Butyl and Analogues

Methodological Frameworks in SAR Analysis of Quinolinone Derivatives

The exploration of SAR in quinolinone derivatives is a multifaceted process that integrates computational and synthetic methodologies to build a comprehensive understanding of how chemical structure dictates biological function.

A primary computational tool is Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) analysis. nih.govresearchgate.netnih.govnih.govnih.gov This method statistically correlates the biological activity of a series of compounds with their 3D physicochemical properties. Two widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.netnih.govnih.gov CoMFA calculates steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity, guiding the design of new, more potent molecules. nih.gov

Molecular docking is another cornerstone of SAR analysis. nih.govacs.orgacs.orgacs.orgpsu.eduasm.org This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. acs.org By simulating the interaction between quinolone derivatives and the active site of a receptor, researchers can elucidate key binding features, such as hydrogen bonds and hydrophobic interactions. acs.org Docking studies help validate 3D-QSAR models and provide a structural basis for observed activity trends. nih.gov

In conjunction with these modeling techniques, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is often employed. nih.govacs.org These in silico tools forecast the pharmacokinetic and toxicological properties of designed compounds, allowing for the early identification of candidates with potentially poor drug-like characteristics. nih.gov

Complementing these computational approaches is the synthesis and biological evaluation of analogue libraries . nih.govrsc.orgnih.gov This involves the systematic chemical modification of the lead compound at various positions. Synthetic strategies like the Gould-Jacobs reaction, Pfitzinger condensation, and modern metal-catalyzed cross-coupling reactions are employed to create diverse sets of derivatives. nih.govualberta.ca These compounds are then subjected to biological assays to determine their activity, and the resulting data is used to build and refine SAR models. rsc.org

Positional and Substituent Effects on Biological Activity

The biological activity of 4(1H)-quinolone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have identified key structural features that govern the potency and selectivity of these compounds.

For instance, in the context of antibacterial quinolones, small alkyl groups such as ethyl and, notably, cyclopropyl (B3062369) at the N1 position have been shown to enhance activity against DNA gyrase. ualberta.camdpi.comnih.gov The increased potency conferred by the cyclopropyl group is a well-established principle in the SAR of fluoroquinolone antibiotics. ualberta.camdpi.com The steric and electronic properties of the N1 substituent can affect the molecule's conformation and its ability to fit into the binding pocket of the target enzyme. mdpi.comnih.gov

Beyond simple alkyl groups, aryl substitutions at N1 have also been explored. N1-phenyl substituted 4-quinolones have demonstrated significant tuberculostatic activity. nih.gov Specific substitutions on the phenyl ring, such as a p-hydroxyl or p-fluoro group, were found to be particularly effective against various Mycobacterium strains. nih.gov This indicates that the N1 position can accommodate larger, more complex groups, which can be optimized to achieve specific activity profiles. However, in some quinolone series, any substitution on the N1 nitrogen (leaving a proton) was found to be essential for retaining activity against certain targets. mdpi.com

| N1-Substituent | Observed Effect on Activity | Compound Class/Target |

| Cyclopropyl | Increases activity compared to ethyl. ualberta.camdpi.com | Antibacterial (DNA gyrase inhibitors) |

| Ethyl | Considered a suitable alkyl substituent. psu.eduslideshare.net | Antibacterial |

| tert-Butyl | Promising for activity. asm.orgnih.gov | Antimycobacterial |

| Phenyl (and its derivatives) | Confers potent activity. nih.govmdpi.com | Antitubercular |

| Hydrogen (unsubstituted) | Essential for activity in some series. mdpi.com | Antimalarial |

The substituent at the C2 position plays a significant role in modulating the biological activity of 4(1H)-quinolones. For many activities, alkyl groups at this position have been found to be more advantageous than aryl groups. mdpi.com The 2-butyl group of the titular compound is representative of the 2-alkyl-4(1H)-quinolone (AHQ) class, where the nature of this alkyl chain is a key factor.

SAR studies on bacterial AHQs have revealed that the length of the C2-alkyl side chain is crucial for bioactivity. nih.gov For certain immune-modulatory effects, extensions to the alkyl chain are more tolerated than reductions. nottingham.ac.uk For instance, in a study analyzing the inhibition of bacterial swarming motility, analogues with a C2-nonyl chain (nine carbons) showed different activity profiles compared to those with a C2-heptyl chain (seven carbons), underscoring the importance of chain length. rsc.org

Furthermore, the degree of unsaturation and branching within the alkyl chain also influences activity. nih.gov The presence of a double bond in the alkyl chain is a common structural feature in naturally occurring bioactive quinolones. nih.gov While extensive research has been conducted on 2-alkyl-4(1H)-quinolones, there is a lack of reports on the corresponding N-alkyl-2-quinolones, indicating a different SAR profile for this isomeric class. nih.govacs.org In some quinolone series, modifications at the C2 position were generally considered unfavorable due to a loss of biological activity with simple substitutions like methyl. nih.gov

| C2-Substituent | Observed Effect on Activity | Compound Class/Target |

| Alkyl Chains (general) | Often more advantageous than aryl groups. mdpi.com | Anticancer |

| Heptyl/Nonyl Chain | Chain length is critical for activity; longer chains can be more tolerated. nottingham.ac.ukrsc.org | Immune modulation, Quorum sensing |

| Unsaturated Alkyl Chain | Presence of double bonds can be a strong predictor of activity. nih.gov | Antifungal |

| Methyl | Can lead to loss of activity in some series. nih.gov | Antibacterial |

The C3 position of the 4-quinolone scaffold is a critical site for substitution, profoundly influencing biological activity. researchgate.netacs.org For the widely known quinolone antibiotics, a carboxylic acid group at the C3 position is considered essential. ualberta.camdpi.com This acidic moiety, along with the C4-carbonyl group, is crucial for binding to the bacterial DNA gyrase-DNA complex and for chelating magnesium ions, which is integral to their mechanism of action. nih.govmdpi.com It is also believed that the C3 substituent should be coplanar with the quinolone ring for optimal interaction. mdpi.com

Beyond the carboxyl group, other substitutions at C3 have been shown to modulate activity. Halogenation at this position, for instance, can significantly improve potency. nih.gov In one study on antimalarial 4(1H)-pyridones, a related scaffold, the introduction of a bromine or chlorine atom at C3 resulted in a substantial increase in activity compared to the unsubstituted analogue. nih.gov Conversely, an electron-donating methoxy (B1213986) group at C3 led to a complete loss of antimalarial activity. nih.gov

The introduction of a methyl group at C3 has also been investigated. While in some cases it did not influence enzyme inhibition directly, it significantly improved cellular activity, possibly by affecting the molecule's physicochemical properties. nih.govnih.gov However, in other instances, a C3-methyl substituent was surprisingly found to be detrimental to activity. nih.gov This highlights the context-dependent nature of SAR at this position.

| C3-Substituent | Observed Effect on Activity | Compound Class/Target |

| Carboxylic Acid | Essential for activity in many antibacterial quinolones. mdpi.commdpi.com | Antibacterial (DNA gyrase inhibitors) |

| Halogen (Br, Cl) | Significantly improves potency. nih.gov | Antimalarial |

| Methoxy (OCH₃) | Resulted in loss of activity. nih.gov | Antimalarial |

| Methyl (CH₃) | Can improve cellular activity or be detrimental, depending on the series. nih.govnih.gov | Antiviral, DHODH inhibitors |

Modifications to the benzenoid (carbocyclic) ring of the 4-quinolone nucleus at positions C5, C6, C7, and C8 provide a powerful means to fine-tune biological activity, pharmacokinetic properties, and target spectrum. rsc.org

The C6 position is famously substituted with a fluorine atom in the majority of modern fluoroquinolone antibiotics. mdpi.com This substitution is known to markedly improve antimicrobial activity and is considered an optimal feature for strong potency. mdpi.comnih.gov

The C7 position is the most adaptable site for modification and has a major influence on the spectrum of activity. researchgate.netnih.gov Substituents at this position are often responsible for direct interaction with the target enzyme. mdpi.com Large and diverse groups are generally well-tolerated. For antibacterial agents, the introduction of 5- and 6-membered N-heterocycles like piperazine (B1678402) or pyrrolidine (B122466) rings at C7 is a common strategy to modulate activity against Gram-negative and Gram-positive bacteria, respectively. mdpi.comnih.gov

Substitutions at the C5 and C8 positions are generally less tolerated. nih.gov Modifications at these positions can disrupt intermolecular interactions with the biological target. nih.gov However, small substituents can be beneficial. For example, an amino group at C5 can increase activity against Gram-positive bacteria. mdpi.comnih.gov The nature of the substituent at C8 has been shown to be highly dependent on the group present at the N1 position. asm.org For instance, an 8-methoxy group was highly active in one series but detrimental in another. asm.org In some anticancer quinolinones, a methoxy group at C8 has been found to improve properties. mdpi.com

| Position | Substituent | Observed Effect on Activity |

| C5 | Amino (NH₂) or Methyl (CH₃) | Increases activity, especially against Gram-positive bacteria. mdpi.comnih.gov |

| C5 | Any modification | Often significantly decreases activity. nih.gov |

| C6 | Fluorine (F) | Necessary for strong antibacterial activity. mdpi.comnih.govmdpi.com |

| C6 | Chloro (Cl) | Associated with potent activity. nih.gov |

| C7 | Piperazine/Pyrrolidine rings | Modulates spectrum (Gram-negative vs. Gram-positive). mdpi.comnih.gov |

| C7 | Methoxy (OCH₃) | Associated with potent activity. nih.gov |

| C8 | Methoxy (OCH₃) | Can improve antitumor properties. mdpi.com |

| C8 | Any modification | Often significantly decreases activity. nih.gov |

The carbonyl group at the C4 position is a cornerstone of the 4(1H)-quinolone pharmacophore and is considered indispensable for biological activity across various therapeutic classes. mdpi.comresearchgate.netnih.gov SAR studies consistently demonstrate that this keto group is essential for the molecule's interaction with its biological targets. nih.gov

In the case of antibacterial quinolones, the C4-carbonyl, in conjunction with the C3-carboxylic acid, forms a critical binding domain. This region is responsible for chelating divalent metal ions like Mg²⁺, which mediates the binding of the drug to the DNA-DNA gyrase complex, ultimately inhibiting bacterial DNA replication. nih.govmdpi.comajgreenchem.com The planarity between the C4-oxo and the C3-carboxylic acid group is thought to be crucial for this interaction. nih.gov

Attempts to modify or remove the C4-carbonyl group have consistently led to a dramatic loss of activity. nih.gov This underscores its fundamental role in establishing the necessary intermolecular interactions—such as hydrogen bonding and metal ion coordination—required for the compound to exert its biological effect. ualberta.ca Therefore, structural modifications at virtually all other positions of the quinolone nucleus have been successfully explored to create potent analogues, but the C4-oxo group has remained an invariant feature essential for potency. nih.gov

Tautomeric Forms and their Contribution to Biological Activity

The 4(1H)-quinolone scaffold, central to the structure of 2-butyl-4(1H)-quinolinone, exhibits tautomerism, existing in equilibrium between two primary forms: the 4(1H)-quinolone (keto or lactam form) and the 4-hydroxyquinoline (B1666331) (enol or phenolic form). nih.govnih.gov This tautomeric equilibrium is a critical factor in the structure-activity relationship (SAR) of these compounds, as the spatial arrangement of hydrogen bond donors and acceptors influences their interaction with biological targets. researchgate.net

Under physiological pH conditions, the equilibrium for 2-alkyl-4(1H)-quinolones generally favors the 4(1H)-quinolone tautomer. nih.govrsc.org Spectroscopic and crystallographic studies have confirmed that the keto-form is often the predominant species in both solid and solution states. researchgate.net The stability of this form is influenced by factors such as solvent effects, temperature, and the nature of substituents on the quinolone ring. researchgate.net For instance, the presence of a hydrogen bond acceptor at the 2- or 8-position can shift the equilibrium to favor the keto form due to the formation of stronger hydrogen bonds. researchgate.net

The significance of this tautomerism is evident in studies where the individual tautomers are "frozen" by methylation at either the nitrogen (N-methylation) or the oxygen (O-methylation) atom. This chemical modification prevents interconversion and allows for the evaluation of the distinct biological activities of each form. Research on 2-heptyl-4(1H)-quinolone (HHQ), an analogue of the subject compound, revealed that these locked forms can have differing effects on biological processes like bacterial swarming motility. rsc.org In the context of antimalarial activity, N-methylation of 4(1H)-quinolone derivatives has been shown to lead to a significant reduction or complete loss of activity, suggesting that the N-H group of the quinolone tautomer is a crucial pharmacophoric feature for interacting with the biological target. Similarly, the N-oxide derivatives of 2-alkyl-4(1H)-quinolones also exhibit tautomerism between a hydroxylamine (B1172632) and an N-oxide form, which contributes to their biological profile. nih.gov

The following table illustrates the impact of "freezing" the tautomeric forms of 2-heptyl-4(1H)-quinolone analogues on their biological activity.

Table 1: Effect of Tautomer-Locking Methylation on the Biological Activity of 2-Heptyl-4(1H)-quinolone Analogues This table is interactive. You can sort and filter the data.

| Compound | Tautomeric Form | Modification | Biological Activity Studied | Finding | Reference |

|---|---|---|---|---|---|

| 2-Heptyl-4(1H)-quinolone (HHQ) | Keto-Enol Equilibrium | Unmodified | Quorum Sensing | Acts as a signaling molecule in Pseudomonas aeruginosa. | rsc.org |

| 1-Methyl-2-heptyl-4(1H)-quinolone | Locked Keto Form | N-Methylation | Inhibition of Staphylococcus aureus | Showed inhibitory activity on planktonic growth. | researchgate.net |

| 4-Methoxy-2-heptylquinoline | Locked Enol Form | O-Methylation | Inhibition of Staphylococcus aureus | Inhibited cellular respiration. | researchgate.net |

| 3-Substituted 4(1H)-quinolones | Keto-Enol Equilibrium | N-H present | Antimalarial Activity | Essential for potent antimalarial activity. |

Physicochemical Parameters Correlating with Structure-Activity Relationships (e.g., lipophilicity, metabolic stability for research purposes)

The physicochemical properties of 2-butyl-4(1H)-quinolone and its analogues, particularly lipophilicity and metabolic stability, are pivotal in defining their structure-activity relationships (SAR) for research applications. nih.gov These parameters influence the solubility, absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, which are critical for their biological efficacy and potential use as research tools or therapeutic leads. nih.govfrontiersin.org

Metabolic stability is another crucial parameter in SAR studies. The quinolone ring and its substituents are susceptible to metabolic transformations by enzymes such as cytochrome P450s. nih.gov Research has shown that structural modifications can significantly alter metabolic stability. For instance, a comparative study of 4-pyridones, 4-quinolones, and 9-acridones revealed that while 4-quinolones and 4-pyridones have similar hydrophobicity, the metabolic stability generally increases from acridones to quinolones to pyridones. mdpi.com Efforts to improve the metabolic profile of quinolone-based compounds for research often involve introducing or modifying substituents at various positions of the quinoline (B57606) ring to block sites of metabolic attack. acs.orgacs.org For example, addressing high clearance rates in microsomes is a common objective in the optimization of quinolone series. frontiersin.org

The following table presents data on how structural variations in 4(1H)-quinolone analogues affect key physicochemical parameters relevant to SAR.

Table 2: Physicochemical Properties of Representative 4(1H)-Quinolone Analogues This table is interactive. You can sort and filter the data.

| Compound Analogue Class | Structural Modification | Lipophilicity (logD7.4) | Aqueous Solubility | Metabolic Stability (CLint) | Research Implication | Reference |

|---|---|---|---|---|---|---|

| 4(1H)-Quinolone | Parent Scaffold | Moderate | Poor | Poor | Baseline for SAR studies. nih.gov | nih.gov |

| 2-Alkyl-4(1H)-quinolones | Increased alkyl chain length | Increases | Decreases | Variable | Potency can be modulated, but ADME properties may worsen. nih.govmdpi.com | nih.govmdpi.com |

| 3-Bromo-4(1H)-quinolone | Introduction of halogen | Increased | Low | Improved in some cases | Can enhance potency and affect cross-resistance. | |

| 7-Piperazinyl-4(1H)-quinolone | Addition of ionizable group | Decreased | Enhanced | Variable | Improves solubility for better oral bioavailability in research models. nih.gov | nih.gov |

| 4-Pyridone analogues | Ring modification | Similar to quinolones | Similar to quinolones | Increased | Offers a scaffold with potentially better metabolic stability. mdpi.com | mdpi.com |

Computational and Theoretical Approaches in 4 1h Quinolinone Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

QSAR models have been successfully developed for various 4(1H)-quinolinone analogues to predict their biological activities, such as antimalarial and antituberculosis effects. nih.govnih.gov These models utilize a range of molecular descriptors to quantify the physicochemical properties of the molecules and correlate them with their observed biological potency.

For instance, in a study on 4(1H)-quinolones with antimalarial activities, descriptors such as the charge of atom 5 of the quinolone ring, the partition coefficient (SLogP_VSA_5), and the Kier molecular flexibility index were identified as crucial for explaining the antimalarial activity. nih.gov Another QSAR study on quinolinone-based thiosemicarbazones as antituberculosis agents revealed that van der Waals volume, electron density, and electronegativity play a pivotal role in their activity. nih.gov

The predictive power of these QSAR models is rigorously validated using both internal (leave-one-out cross-validation) and external (test set) validation methods. nih.govnih.gov A statistically robust model, characterized by a high correlation coefficient (R²) and predictive validation parameters (Q²), can reliably forecast the activity of newly designed compounds. nih.govunram.ac.id For example, a QSAR model for quinolon-4(1H)-imine derivatives as antimalarial agents yielded a high R² value of 0.910, indicating a strong correlation between the selected descriptors and the observed activity. unram.ac.id

These predictive models serve as a valuable guide for the synthesis of new derivatives with potentially enhanced biological activity. nih.govunram.ac.id

Table 1: Key Molecular Descriptors in QSAR Models for 4(1H)-Quinolinone Derivatives

| Descriptor Type | Specific Descriptor Examples | Associated Biological Activity | Reference |

| Electronic | Charge of atom 5 of the quinolone ring | Antimalarial | nih.gov |

| Physicochemical | Partition coefficient (SLogP_VSA_5) | Antimalarial | nih.gov |

| Topological | Kier molecular flexibility index | Antimalarial | nih.gov |

| Steric | van der Waals volume | Antituberculosis | nih.gov |

| Electronic | Electron density, Electronegativity | Antituberculosis | nih.gov |

Quantum Chemical Calculations in Quinolinone Studies

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of quinolinone molecules. researchgate.netnih.gov

Quantum chemical calculations are used to determine various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of Mulliken charges. researchgate.netscirp.org These parameters offer insights into the molecule's reactivity and stability. researchgate.net For example, a smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net

Studies on quinolinone derivatives have utilized these calculations to investigate their oxidation stabilities, which is crucial for applications like antioxidant additives in biofuels. researchgate.netscirp.org By analyzing the electronic structure, researchers can understand how different substituents on the quinolinone core influence its stability and antioxidant capacity. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO as the key orbitals involved in chemical reactions. ethz.ch The energy and symmetry of these orbitals are critical in determining the course of a reaction. ethz.ch

In the context of quinolinone research, FMO analysis helps in understanding the reactivity and potential interaction of these molecules with biological targets. researchgate.net The HOMO-LUMO energy gap is a particularly important parameter derived from FMO theory, as it relates to the molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap can indicate a higher propensity for the molecule to engage in chemical reactions. researchgate.net While specific FMO studies on 2-butyl-4(1H)-quinolinone are not extensively detailed in the provided context, the general principles of FMO theory are widely applied to quinoline (B57606) and quinolinone derivatives to rationalize their observed biological activities and guide the design of new compounds. researchgate.netnih.gov

Table 2: Representative Quantum Chemical Parameters for Quinolinone Derivatives

| Parameter | Significance | Application in Quinolinone Research |

| HOMO Energy | Electron-donating ability | Understanding reactivity and interaction with biological targets |

| LUMO Energy | Electron-accepting ability | Understanding reactivity and interaction with biological targets |

| HOMO-LUMO Energy Gap | Chemical reactivity and stability | Predicting oxidation stability and general reactivity |

| Mulliken Charges | Distribution of electron density | Identifying potential sites for electrophilic and nucleophilic attack |

Molecular Docking Simulations and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the molecular basis of a drug's action and in structure-based drug design. nih.gov

In the study of 4(1H)-quinolinone derivatives, molecular docking simulations have been employed to predict their binding modes and affinities to various biological targets, including enzymes and receptors. nih.govnih.gov For instance, docking studies on 4(1H)-quinolones as inhibitors of cytochrome bc1, a key target in malaria parasites, have revealed the specific binding conformations and interactions that contribute to their antimalarial activity. nih.gov Similarly, docking simulations have been used to investigate the interactions of quinolinone derivatives with targets like DNA gyrase and topoisomerase IIB, which are relevant to their antibacterial and anticancer properties, respectively. researchgate.net

These simulations provide valuable information on the key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions. ijpsonline.com This knowledge is crucial for designing new ligands with improved binding affinity and selectivity. nih.gov The binding energy values obtained from docking studies can also be correlated with the experimentally observed inhibitory activity. ijpsonline.com

In Silico Prediction of Metabolic Transformation Pathways

Predicting the metabolic fate of a compound is a critical aspect of drug discovery, as metabolism can significantly affect a drug's efficacy and safety. In silico tools have emerged as valuable methods for predicting the potential metabolic transformations of drug candidates. mdpi.com

For quinolinone derivatives, web-based platforms like BioTransformer can be used to predict the products of metabolic transformations. mdpi.com These tools simulate the metabolic reactions that a compound is likely to undergo in the body, primarily mediated by cytochrome P450 (CYP) enzymes. mdpi.com

A study on 4-phenyl-2-quinolone derivatives demonstrated that in silico prediction could identify potential metabolites formed through reactions such as aromatic hydroxylation and O-dealkylation. mdpi.comnih.gov This information is crucial for understanding the potential for drug-drug interactions and for identifying metabolites that may be active or toxic. mdpi.com While direct in silico metabolic predictions for 2-butyl-4(1H)-quinolinone were not found in the provided results, studies on related quinoline carboxamide analogs have shown that the nature and position of substituents can significantly influence the rate and regioselectivity of CYP-mediated metabolism. nih.gov For example, it has been observed that in some aza-heteroaromatic quinoline analogs, metabolism in the aza-aromatic rings was not detected, indicating that the electronegativity of nitrogen can direct metabolism to other parts of the molecule. nih.gov Such insights are valuable for designing quinolinone derivatives with more favorable metabolic profiles.

Derivatization and Functionalization Strategies for 4 1h Quinolinone, 2 Butyl Scaffolds

Design and Synthesis of Novel Quinolinone Derivatives for Specific Research Applications

The modification of the 2-butyl-4(1H)-quinolinone scaffold is a key area of research aimed at discovering new therapeutic agents. benthamscience.com Strategies often involve the introduction of diverse chemical moieties to modulate the compound's physicochemical properties and biological activity.

Development of Hybrid Molecules Incorporating Diverse Pharmacophores

A prominent strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacologically active scaffolds to potentially achieve enhanced or novel biological activities. benthamscience.cominnovareacademics.in This approach has been applied to the quinoline (B57606) framework, including its 4-oxo derivatives. The rationale behind this strategy is that the resulting hybrid molecule may exhibit improved therapeutic efficacy compared to the individual components. nih.gov

For instance, the quinoline motif has been successfully integrated into various therapeutic agents, making quinoline-containing hybrid molecules an attractive area for drug discovery. The design of these hybrids often involves linking the 2-butyl-4(1H)-quinolinone core to another pharmacophore known for a specific biological activity. This can lead to molecules with dual modes of action or improved pharmacokinetic profiles.

Integration of Various Heterocyclic Moieties for Enhanced Research Potential

The introduction of additional heterocyclic rings onto the 2-butyl-4(1H)-quinolinone scaffold is a widely used technique to enhance its research potential. researchgate.net Heterocycles such as pyrazole, tetrazole, imidazole, and triazole are known to be important components of many biologically active compounds. mdpi.comnih.gov

The incorporation of these moieties can significantly influence the molecule's biological properties. rsc.org For example, 1,2,3-triazoles, synthesized via reactions like copper-catalyzed [3+2] cycloaddition, are recognized for a broad range of biological activities. mdpi.com The strategic placement of these heterocyclic systems on the quinolinone core can lead to derivatives with improved potency and selectivity. Research has shown that even minor structural alterations can lead to significant changes in biological outcomes. researchgate.net

For example, a new series of indole-based pyranoquinoline derivatives has been synthesized, demonstrating the potential of fusing additional heterocyclic rings to the quinolinone core. royalsocietypublishing.org Similarly, the synthesis of quinoline-based derivatives containing thiadiazine, thiadiazoles, and triazoles has been reported to yield compounds with notable antibacterial activity. researchgate.net

Table 1: Examples of Heterocyclic Moieties Integrated with Quinolinone Scaffolds and Their Potential Research Applications

| Heterocyclic Moiety | Potential Research Application |

| Pyrazole | Antioxidant, Anti-inflammatory |

| Tetrazole | Antibacterial, Antiviral |

| Imidazole | Antifungal, Anticancer |

| Triazole | Antibacterial, Antiviral, Anticancer |

| Pyranoquinoline | Antibacterial, Antifungal, Anticancer |

| Thiadiazole | Antibacterial |

Strategies for Synthesizing Research Probes and Tool Compounds

The synthesis of research probes and tool compounds is crucial for elucidating the mechanism of action and identifying the molecular targets of biologically active molecules. These specialized derivatives are often designed to incorporate specific features, such as fluorescent tags or reactive groups, to facilitate biological studies.

Derivatization techniques are key to creating these probes. For instance, the introduction of a fluorescent group onto the 2-butyl-4(1H)-quinolinone scaffold can allow for visualization of the compound's distribution and localization within cells. The synthesis of such probes often requires multi-step reaction sequences and careful selection of reagents to ensure that the introduced functionality does not significantly alter the compound's biological activity. thermofisher.com

Methodologies for Enhancing Biological Potency and Selectivity in Preclinical Research Models (General Approaches)

Improving the biological potency and selectivity of 2-butyl-4(1H)-quinolinone derivatives is a primary objective in preclinical research. This is typically achieved through systematic structure-activity relationship (SAR) studies, where modifications are made to different parts of the molecule to observe the effect on its biological activity. acs.org

General approaches to enhance potency and selectivity include:

Substitution at Various Positions: The quinolone scaffold can be chemically modified by introducing substituents at various positions, including N-1, C-2, C-3, C-5, C-6, C-7, and C-8. rsc.org The nature and position of these substituents can significantly impact the compound's physical, chemical, pharmacokinetic, and pharmacological properties. rsc.org For example, modifications at the N-1 position have been shown to be crucial for enhancing the structure-activity relationships of certain quinolone derivatives. rsc.org

Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) can lead to improved potency or reduced toxicity. This strategy has been used to probe the importance of specific chemical features for biological activity. acs.org

Conformational Restriction: Introducing structural elements that limit the conformational flexibility of the molecule can lock it into a more active conformation, thereby increasing its potency. This can be achieved by introducing rings or bulky groups.

Table 2: Common Functionalization Strategies and Their Impact on Biological Properties

| Strategy | Example Modification | Potential Impact |

| N-1 Alkylation | Addition of an alkyl or aryl group at the N-1 position. | Can enhance potency and alter selectivity. rsc.org |

| C-3 Substitution | Introduction of carboxamide or other functional groups. | Can significantly influence biological activity. acs.org |

| C-7 Substitution | Addition of heterocyclic rings or other substituents. | Can improve antibacterial spectrum and potency. |

| Hybridization | Linking to another pharmacophore. | May result in dual-acting compounds or improved pharmacokinetics. nih.gov |

Through these derivatization and functionalization strategies, researchers continue to explore the vast chemical space around the 2-butyl-4(1H)-quinolinone scaffold, aiming to develop novel research tools and potential therapeutic agents with enhanced efficacy and selectivity.

Future Directions and Emerging Research Avenues for 4 1h Quinolinone, 2 Butyl

Exploration of Innovative and Sustainable Synthetic Pathways

Key areas of focus include:

One-Pot Reactions: These methods aim to combine multiple synthetic steps into a single procedure, reducing waste and improving efficiency. mdpi.com

Catalytic Methods: The use of catalysts, such as copper, can facilitate reactions under milder conditions and improve yields. mdpi.com

Microwave-Assisted Synthesis: This technique can accelerate reaction times and enhance product yields compared to conventional heating methods. mdpi.com

Mechanochemical Synthesis: This solvent-free approach utilizes mechanical force to initiate chemical reactions, offering a more sustainable alternative to traditional solvent-based methods. rsc.org

The exploration of these innovative synthetic pathways is crucial for making the production of 4(1H)-Quinolinone, 2-butyl- and related compounds more economically viable and environmentally friendly.

Advanced Mechanistic Elucidation and Comprehensive SAR Studies

A thorough understanding of the mechanism of action and structure-activity relationships (SAR) of 4(1H)-Quinolinone, 2-butyl- is essential for the rational design of new therapeutic agents. mdpi.comnih.gov SAR studies help to identify the key structural features of a molecule that are responsible for its biological activity. acs.orgresearchgate.net

Future research in this area should focus on:

Detailed Mechanistic Studies: Elucidating the precise molecular targets and pathways through which 4(1H)-Quinolinone, 2-butyl- exerts its effects. This could involve techniques like molecular docking and biological assays. nih.gov

Comprehensive SAR Analysis: Systematically modifying the structure of 4(1H)-Quinolinone, 2-butyl- and evaluating the impact of these changes on its biological activity. acs.org This can help in designing more potent and selective analogs.

Computational Modeling: Utilizing computational methods, such as density functional theory (DFT), to predict the properties and activities of new derivatives. nih.gov

These studies will provide valuable insights into how the quinolinone scaffold can be optimized for various therapeutic applications. nih.gov

Research into Inter-Bacterial Communication and Ecological Roles

4(1H)-Quinolinone, 2-butyl- is part of a class of molecules known as 2-alkyl-4(1H)-quinolones (AQs), which are involved in bacterial communication, a process known as quorum sensing (QS). researchgate.net QS allows bacteria to coordinate their behavior, including the formation of biofilms and the production of virulence factors. nih.govmdpi.comtandfonline.comnih.gov

Emerging research is focused on:

Understanding the Role in Polymicrobial Infections: Investigating how 4(1H)-Quinolinone, 2-butyl- and other AQs mediate interactions between different bacterial species in complex environments.

Ecological Significance: Exploring the broader ecological roles of these signaling molecules beyond their function in pathogenesis. This includes their potential involvement in symbiotic relationships and competition between microbial communities. nih.gov

Targeting Quorum Sensing: Developing strategies to disrupt QS pathways as a novel approach to combat bacterial infections, potentially overcoming issues of antibiotic resistance. nih.gov

A deeper understanding of the role of 4(1H)-Quinolinone, 2-butyl- in inter-bacterial communication could lead to the development of new anti-infective therapies.

Development of Novel Research Tools and Probes Based on the Quinolinone Scaffold

The inherent fluorescence properties of the quinoline (B57606) scaffold make it an attractive platform for the development of research tools and probes. nih.govcrimsonpublishers.com These tools can be used for a variety of applications in cell biology and diagnostics.

Future developments in this area may include:

Fluorescent Probes for Bioimaging: Designing and synthesizing novel quinolinone-based fluorescent probes for the detection and visualization of specific biomolecules or cellular processes. nih.govcrimsonpublishers.com This includes probes for sensing ions like Al³⁺ and ClO⁻, as well as for monitoring nitric oxide levels. researchgate.netbohrium.com

Targeted Probes: Developing probes that can specifically target certain cell types or organelles, enabling more precise imaging and analysis.

PET Probes for Diagnostics: Engineering quinolinone-based ligands for use as positron emission tomography (PET) probes for the diagnosis of diseases such as cancer. nih.gov

The versatility of the quinolinone scaffold offers significant potential for the creation of a wide range of innovative research tools. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-butyl-4(1H)-quinolinone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with β-keto esters or via Friedländer condensation. Optimization requires systematic variation of catalysts (e.g., acid/base), temperature, and solvent polarity. For example, using acetic acid as a catalyst at 80–100°C may improve cyclization efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products. Monitor reaction progress using TLC or HPLC-MS .

Q. How should researchers characterize the structural and electronic properties of 2-butyl-4(1H)-quinolinone?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., C-2 butyl group) and lactam tautomerism .

- IR : Identify carbonyl stretching vibrations (~1650–1700 cm) indicative of the quinolinone ring .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for solid-state behavior .

Q. What are the key stability considerations for handling and storing 2-butyl-4(1H)-quinolinone?

- Methodological Answer : Stability tests under varying conditions (light, humidity, temperature) are essential. Store in amber vials at –20°C under inert gas (N) to prevent oxidation. Monitor degradation via HPLC; common degradation products include hydroxylated derivatives or ring-opened amides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-butyl-4(1H)-quinolinone derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple models. Employ meta-analysis of published IC values to identify outliers, and conduct dose-response curves with triplicate replicates .

Q. What computational methods are effective for predicting the reactivity and binding affinity of 2-butyl-4(1H)-quinolinone in drug design?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases) can predict binding modes. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. How should experimental design account for stereochemical outcomes in derivatives of 2-butyl-4(1H)-quinolinone?

- Methodological Answer : For asymmetric synthesis, employ chiral catalysts (e.g., BINOL-derived phosphoric acids) and monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Racemic mixtures require resolution using diastereomeric salt formation or enzymatic kinetic resolution .

Q. What strategies mitigate interference from impurities during bioactivity studies of 2-butyl-4(1H)-quinolinone?

- Methodological Answer : Pre-purify compounds to ≥95% purity (HPLC). Include impurity controls in bioassays to distinguish artifacts from true activity. Use orthogonal detection methods (e.g., LC-MS for quantification, fluorescence for enzyme inhibition) to cross-validate results .

Data Analysis and Interpretation

Q. How can researchers analyze conflicting spectral data (e.g., NMR shifts) for 2-butyl-4(1H)-quinolinone analogs?

- Methodological Answer : Compare experimental shifts with computational predictions (Gaussian, ACD/Labs). Solvent effects (DMSO vs. CDCl) and tautomerism (lactam-lactim equilibrium) can cause discrepancies. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate 95% confidence intervals for EC/IC values. For multi-parametric assays (e.g., cytotoxicity vs. selectivity), apply principal component analysis (PCA) to identify dominant variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.